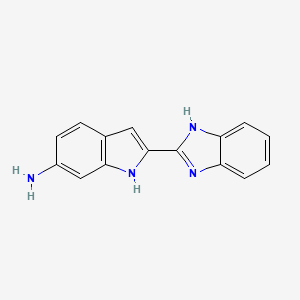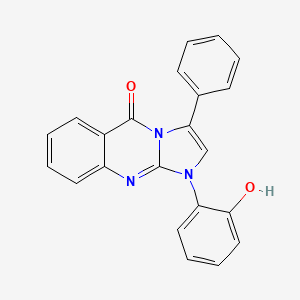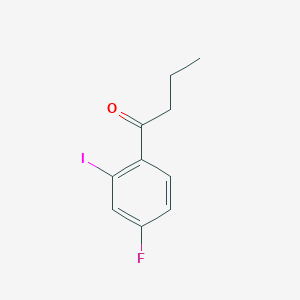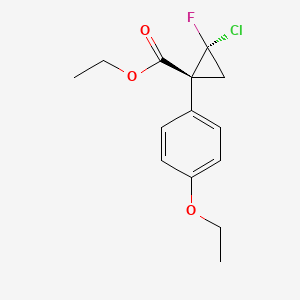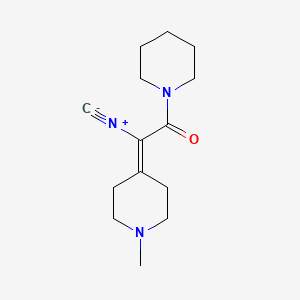
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is notable for its unique structure, which includes an isocyano group and a piperidinyldene moiety. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield various cyclic amines, including piperidines . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines. Substitution reactions often result in the formation of various substituted piperidines .
Scientific Research Applications
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Uniqueness
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is unique due to its isocyano group and piperidinyldene moiety, which confer distinct chemical and biological properties. Unlike pyridine and dihydropyridine, this compound exhibits specific reactivity patterns and potential pharmacological activities that make it a valuable target for research and industrial applications .
Properties
CAS No. |
99506-16-8 |
|---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-isocyano-2-(1-methylpiperidin-4-ylidene)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H21N3O/c1-15-13(12-6-10-16(2)11-7-12)14(18)17-8-4-3-5-9-17/h3-11H2,2H3 |
InChI Key |
BANJPGPUMZLEOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C(=O)N2CCCCC2)[N+]#[C-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)

